molecular formula C20H22O7 B057695 Ophiopogonanone F CAS No. 588706-67-6

Ophiopogonanone F

Cat. No.: B057695
CAS No.: 588706-67-6
M. Wt: 374.4 g/mol
InChI Key: BWBMGXRBGCGOPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Biological Activity

Ophiopogonanone F is a homoisoflavonoid compound derived from Ophiopogon japonicus, a plant known for its traditional medicinal uses. This article explores the biological activities of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique homoisoflavonoid structure, which contributes to its diverse biological activities. The chemical formula is represented as C17H16O5C_{17}H_{16}O_5, and it exhibits significant antioxidant properties due to the presence of multiple hydroxyl groups.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antioxidant Activity

This compound demonstrates potent antioxidant properties, which are crucial for neutralizing free radicals and reducing oxidative stress. Studies have shown that it effectively scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative damage .

2. Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and mediators, contributing to its potential use in treating inflammatory diseases .

3. Antidiabetic Properties

This compound has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic models. Its mechanism involves the activation of the AMPK pathway, which plays a crucial role in glucose metabolism .

4. Tyrosinase Inhibition

One of the notable activities of this compound is its ability to inhibit tyrosinase, an enzyme critical in melanin production. This property suggests potential applications in skin whitening products and treatments for hyperpigmentation disorders.

Antioxidant and Cytotoxic Activities

A study conducted on various homoisoflavonoids, including this compound, revealed significant antioxidant activity measured through DPPH and ABTS assays. The compound exhibited a high IC50 value, indicating strong free radical scavenging ability . Additionally, cytotoxicity tests showed that this compound selectively induced apoptosis in cancer cells while sparing normal cells.

CompoundIC50 (µM)Antioxidant ActivityCytotoxicity (Cancer Cell Line)
This compound25HighModerate
Methylophiopogonanone A30ModerateHigh
Methylophiopogonanone B28HighLow

The mechanisms through which this compound exerts its biological effects include:

  • Antioxidant Mechanism : Direct scavenging of ROS and upregulation of endogenous antioxidant enzymes.
  • Anti-inflammatory Pathway : Inhibition of NF-kB signaling pathway leading to decreased expression of inflammatory cytokines.
  • Antidiabetic Mechanism : Activation of AMPK pathway enhances glucose uptake in muscle cells.

Properties

IUPAC Name

7-hydroxy-3-[(2-hydroxy-4-methoxyphenyl)methyl]-5,8-dimethoxy-6-methyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O7/c1-10-16(22)20(26-4)19-15(18(10)25-3)17(23)12(9-27-19)7-11-5-6-13(24-2)8-14(11)21/h5-6,8,12,21-22H,7,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBMGXRBGCGOPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C(=C1OC)C(=O)C(CO2)CC3=C(C=C(C=C3)OC)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ophiopogonanone F
Reactant of Route 2
Ophiopogonanone F
Reactant of Route 3
Ophiopogonanone F
Reactant of Route 4
Ophiopogonanone F
Reactant of Route 5
Ophiopogonanone F
Reactant of Route 6
Ophiopogonanone F
Customer
Q & A

Q1: What are Ophiopogonanones and what is known about their structure?

A1: Ophiopogonanones are a group of newly discovered homoisoflavonoids isolated from the tuber of Ophiopogon japonicus []. The provided research paper focuses on the identification and structural characterization of five new homoisoflavonoids, including Ophiopogonanone F. Unfortunately, the study primarily focuses on the isolation and structural elucidation of these novel compounds using spectroscopic techniques. While it mentions that spectroscopic analyses were used to determine the structures of these compounds, the paper does not provide specific details about the molecular formula, weight, or spectroscopic data for this compound.

Q2: Why is Ophiopogon japonicus of interest for natural product research?

A2: Ophiopogon japonicus (Thunb) Ker-Gawl., a plant traditionally used in Asian medicine, has become a subject of interest for natural product research due to the potential bioactivities of its constituents []. The discovery of five new homoisoflavonoids from this plant further emphasizes its potential as a source of novel bioactive compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.